Rimcazole Dihydrochloride: A Technical Whitepaper on its Role as a Dopamine Reuptake Inhibitor
Rimcazole Dihydrochloride: A Technical Whitepaper on its Role as a Dopamine Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimcazole, a carbazole derivative, has garnered significant interest within the scientific community for its dual-action pharmacology, primarily as a sigma (σ) receptor antagonist and a dopamine reuptake inhibitor.[1][2] Initially investigated as a novel antipsychotic agent, its clinical efficacy in schizophrenia was not established.[1][2] However, its affinity for the dopamine transporter (DAT) has positioned it as a valuable research tool and a lead compound for the development of novel therapeutic agents targeting dopaminergic dysfunction.[1][3] This technical guide provides an in-depth analysis of rimcazole dihydrochloride's core function as a dopamine reuptake inhibitor, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.
Introduction
Rimcazole dihydrochloride, chemically known as 9-[3-(cis-3,5-Dimethyl-1-piperazinyl)propyl]-9H-carbazole dihydrochloride, was first synthesized by Wellcome Research Laboratories.[1] While its antipsychotic potential was limited, subsequent research unveiled its significant interaction with the dopamine transporter, a key regulator of dopamine homeostasis in the central nervous system.[2] By inhibiting the reuptake of dopamine from the synaptic cleft, rimcazole effectively increases the extracellular concentration of this neurotransmitter, thereby modulating dopaminergic signaling. This mechanism of action is shared by various therapeutic agents, including those used in the treatment of attention-deficit/hyperactivity disorder (ADHD) and depression, as well as substances of abuse such as cocaine.[4] Understanding the nuances of rimcazole's interaction with the DAT is crucial for leveraging its therapeutic potential and for designing novel compounds with improved selectivity and efficacy.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of rimcazole and its analogs for the dopamine transporter and sigma receptors. This data provides a quantitative comparison of its potency at these key molecular targets.
Table 1: Binding Affinity (Ki) of Rimcazole and Analogs at Dopamine Transporter and Sigma Receptors
| Compound | DAT Ki (nM) | σ1 Ki (nM) | σ2 Ki (nM) | Reference |
| Rimcazole | 100 - 200 | 2380 | 1162 | [1] |
| SH3/24 | 25 | 150 | 300 | [2] |
| SH2/21 | 300 | 50 | 100 | [2] |
| SH1/57 | 1000 | 25 | 50 | [2] |
Table 2: Inhibitory Concentration (IC50) of Rimcazole at Dopamine Transporter and Sigma Receptors
| Target | IC50 (nM) | Reference |
| Dopamine Transporter (DAT) | 57.6 | [5] |
| σ1 Receptor | 1480 | [5] |
| σ2 Receptor | 386 | [5] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the interaction of rimcazole dihydrochloride with the dopamine transporter.
Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of rimcazole for the dopamine transporter using the radioligand [³H]WIN 35,428.
Materials:
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HEK293 cells stably expressing the human dopamine transporter (hDAT)
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[³H]WIN 35,428 (specific activity ~80-90 Ci/mmol)
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Rimcazole dihydrochloride
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Cocaine hydrochloride (for non-specific binding determination)
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Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
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96-well microplates
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Glass fiber filters (e.g., Whatman GF/B)
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Scintillation vials and scintillation fluid
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Microplate harvester
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Liquid scintillation counter
Procedure:
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Cell Membrane Preparation:
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Culture hDAT-HEK293 cells to confluency.
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Harvest cells and homogenize in ice-cold binding buffer using a Polytron homogenizer.
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Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
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Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of 100-200 µg/mL, determined by a Bradford assay.
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-
Binding Assay:
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To each well of a 96-well microplate, add:
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50 µL of binding buffer (for total binding) or 10 µM cocaine (for non-specific binding).
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50 µL of various concentrations of rimcazole dihydrochloride (e.g., 0.1 nM to 10 µM).
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50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
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100 µL of the cell membrane preparation.
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-
Incubate the plate at 4°C for 2 hours with gentle agitation.
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-
Filtration and Washing:
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Rapidly filter the contents of each well through glass fiber filters using a microplate harvester.
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Wash the filters three times with 3 mL of ice-cold wash buffer.
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-
Radioactivity Measurement:
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Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
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-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the rimcazole concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Dopamine Uptake Inhibition Assay
This protocol outlines a method to measure the ability of rimcazole to inhibit the uptake of [³H]dopamine into hDAT-expressing cells.
Materials:
-
HEK293 cells stably expressing hDAT
-
[³H]Dopamine (specific activity ~20-30 Ci/mmol)
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Rimcazole dihydrochloride
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Nomifensine (as a positive control)
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Krebs-Ringer-HEPES (KRH) buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM glucose, 25 mM HEPES, pH 7.4, supplemented with 0.2 mg/mL ascorbic acid and 10 µM pargyline.
-
96-well cell culture plates
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Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture:
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Seed hDAT-HEK293 cells in a 96-well plate at a density of 40,000-50,000 cells/well and grow to ~90% confluency.
-
-
Uptake Assay:
-
On the day of the experiment, aspirate the culture medium and wash the cells once with KRH buffer.
-
Add 100 µL of KRH buffer containing various concentrations of rimcazole dihydrochloride (e.g., 0.1 nM to 10 µM) or nomifensine to the wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the uptake by adding 50 µL of KRH buffer containing [³H]dopamine (final concentration ~10-20 nM).
-
Incubate the plate at 37°C for 10 minutes.
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-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
-
Radioactivity Measurement:
-
Transfer the cell lysates to scintillation vials, add 4-5 mL of scintillation fluid, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake in the presence of a high concentration of nomifensine (e.g., 10 µM).
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the logarithm of the rimcazole concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflows
The inhibition of the dopamine transporter by rimcazole leads to an accumulation of extracellular dopamine, which subsequently activates postsynaptic dopamine receptors. The following diagrams illustrate the key signaling pathway and the general workflows for the experimental protocols described above.
Caption: Dopamine signaling pathway modulated by rimcazole.
References
- 1. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations of Human DopamineTransporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat‐inhibited Dopamine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]WIN 35,428 Binding Assay [bio-protocol.org]
- 4. Phosphorylation Mechanisms in Dopamine Transporter Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
